molecular formula C16H14O6 B1351609 Homoeriodictyol (+/-)- CAS No. 69097-98-9

Homoeriodictyol (+/-)-

Cat. No.: B1351609
CAS No.: 69097-98-9
M. Wt: 302.28 g/mol
InChI Key: FTODBIPDTXRIGS-UHFFFAOYSA-N
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Description

Homoeriodictyol (+/-)- is a flavanone, a type of flavonoid, known for its bitter-masking properties. It is extracted from the plant Yerba Santa (Eriodictyon californicum), which is native to America. The compound is chemically identified as 3’-methoxy-4’,5,7-trihydroxyflavanone . Homoeriodictyol (+/-)- is one of the four flavanones identified in Yerba Santa that exhibit taste-modifying properties, making it a valuable compound in the food and pharmaceutical industries .

Mechanism of Action

Target of Action

Homoeriodictyol, a dihydroflavonoid extracted from various plants, has been confirmed to display a relationship with neuroprotection . The primary target of Homoeriodictyol is the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response .

Mode of Action

Homoeriodictyol interacts with its primary target, the NLRP3 inflammasome, by inhibiting its activation . This interaction results in a decrease in the levels of inflammatory factors in the brain .

Biochemical Pathways

Homoeriodictyol affects various cellular and molecular pathways. It has been found to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis by activation of the Nrf2/HO-1 pathways . In Alzheimer’s disease (AD) models, Homoeriodictyol has been shown to improve memory impairment in Aβ25–35-induced mice by inhibiting the NLRP3 inflammasome .

Pharmacokinetics

It’s known that flavonoids, the class of compounds to which homoeriodictyol belongs, are generally absorbed slowly when consumed, and are metabolized in the liver to various forms .

Result of Action

The molecular and cellular effects of Homoeriodictyol’s action include reduced neuronal damage in mouse brain tissue, decreased Aβ levels in the brain, downregulated oxidative stress and apoptosis levels, and improved learning and memory capacity . Moreover, Homoeriodictyol has been shown to ameliorate immune cell disorder .

Action Environment

The action, efficacy, and stability of Homoeriodictyol can be influenced by various environmental factors. For instance, the production of Homoeriodictyol from lignin derivatives in Saccharomyces cerevisiae was enhanced by regulating strategies such as enhanced CoA supply, suppression of branch pathways, and upregulation of the rate-limiting enzymes .

Biochemical Analysis

Biochemical Properties

Homoeriodictyol plays a significant role in biochemical reactions, particularly in the methylation processes. It is synthesized from eriodictyol through the action of flavone 3’-O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to eriodictyol . This reaction is crucial for the formation of methoxyflavonoids, which have diverse biological activities. Homoeriodictyol interacts with various enzymes and proteins, including those involved in antioxidant and anti-inflammatory pathways. These interactions often involve the modulation of enzyme activity, either through direct binding or by influencing the expression of the enzymes involved.

Cellular Effects

Homoeriodictyol exerts multiple effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, homoeriodictyol can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical for inflammatory responses . Additionally, homoeriodictyol affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. This compound also impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes.

Molecular Mechanism

At the molecular level, homoeriodictyol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, homoeriodictyol can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators. Additionally, homoeriodictyol can activate antioxidant pathways by increasing the expression of genes encoding for antioxidant enzymes like superoxide dismutase (SOD) and catalase. These molecular interactions highlight the compound’s dual role in modulating inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of homoeriodictyol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that homoeriodictyol maintains its biological activity for several weeks when stored properly. In vitro studies have demonstrated that the compound’s effects on cellular functions, such as reducing oxidative stress and inflammation, are sustained over time, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of homoeriodictyol vary with different dosages in animal models. At low to moderate doses, homoeriodictyol exhibits beneficial effects such as reducing inflammation and oxidative stress without significant adverse effects . At high doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. These findings suggest that while homoeriodictyol has therapeutic potential, careful consideration of dosage is essential to avoid adverse effects.

Metabolic Pathways

Homoeriodictyol is involved in several metabolic pathways, primarily those related to its synthesis and degradation. It is metabolized in the liver by enzymes such as cytochrome P450s, which convert it into various metabolites . These metabolites can then be further processed or excreted. Homoeriodictyol also influences metabolic flux by modulating the activity of enzymes involved in detoxification and antioxidant pathways. For instance, it can enhance the activity of glutathione S-transferase, an enzyme crucial for detoxifying harmful compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoeriodictyol (+/-)- can be synthesized through various chemical routes. One common method involves the use of l-tyrosine as a precursor. The process includes several steps such as hydroxylation, methylation, and cyclization to form the flavanone structure . The reaction conditions typically involve the use

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTODBIPDTXRIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020066
Record name (+/-)-Homoeriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69097-98-9
Record name 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69097-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoeriodictyol (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Homoeriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOERIODICTYOL (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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